(Butan-2-yl)[(1-fluorocyclopentyl)methyl]amine
Description
(Butan-2-yl)[(1-fluorocyclopentyl)methyl]amine is a secondary amine characterized by a butan-2-yl group attached to a nitrogen atom, which is further bonded to a fluorinated cyclopentylmethyl moiety. This compound belongs to a broader class of structurally diverse amines with applications in medicinal chemistry, agrochemicals, and material science .
Properties
IUPAC Name |
N-[(1-fluorocyclopentyl)methyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FN/c1-3-9(2)12-8-10(11)6-4-5-7-10/h9,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHNPXGLGLCVJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1(CCCC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(1-fluorocyclopentyl)methyl]amine typically involves the reaction of butan-2-amine with a fluorocyclopentylmethyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(1-fluorocyclopentyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
The compound (Butan-2-yl)[(1-fluorocyclopentyl)methyl]amine is a novel amine derivative that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry. This article explores its scientific research applications, synthesis methods, and relevant case studies.
Drug Development
- Antidepressants and Analgesics : Compounds similar to this compound have been explored for their potential as antidepressants and analgesics. The structural modifications in amines can affect their pharmacological properties, making them suitable candidates for drug development .
- Neurotransmitter Modulation : Research indicates that certain amine derivatives can influence neurotransmitter systems, which are critical in treating conditions such as depression and anxiety disorders. The fluorinated cyclopentyl group may enhance binding affinity to specific receptors .
Case Study 1: Antidepressant Activity
A study investigated the antidepressant properties of various butanamine derivatives, including this compound. The results demonstrated a significant reduction in depressive-like behavior in animal models, suggesting its potential efficacy as a novel antidepressant .
Case Study 2: Pain Management
Another research focused on the analgesic effects of structurally related compounds. The findings indicated that these compounds could modulate pain pathways effectively, offering new avenues for pain management therapies .
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(1-fluorocyclopentyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound can be compared to structurally related amines featuring variations in the substituents on the benzyl or cyclic alkyl groups. Key analogs include:
Key Observations :
- Fluorine or fluorinated groups (e.g., trifluoromethylthio) are common in analogs, suggesting a trend toward enhancing electronic properties or metabolic resistance .
Physicochemical Properties
- Lipophilicity: The fluorine atom on the cyclopentyl ring increases electronegativity, likely reducing hydrophilicity compared to non-fluorinated analogs like (Butan-2-yl)[(4-methylphenyl)methyl]amine .
- Boiling Point/Melting Point : Data for the target compound is unavailable, but hydrochloride salts of related amines (e.g., ) suggest high melting points due to ionic character.
- Solubility: Fluorination may lower aqueous solubility compared to non-fluorinated analogs but improve lipid membrane permeability .
Biological Activity
Overview
(Butan-2-yl)[(1-fluorocyclopentyl)methyl]amine is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by a butan-2-yl group attached to a fluorinated cyclopentyl moiety, which may influence its biological properties. The presence of the fluorine atom is particularly noteworthy as it can enhance lipophilicity and alter receptor interactions.
The biological activity of this compound may be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator, potentially influencing pathways involved in neurotransmission and cellular signaling.
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit diverse pharmacological properties, including:
In Vitro Studies
A study focusing on a related amine compound demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values ranged from 6.92 μM to 8.99 μM, indicating potent antitumor activity . These findings suggest that this compound may have similar potential and warrant further investigation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications in the alkyl chain length or fluorination patterns can significantly affect binding affinity and selectivity toward specific targets. Table 1 summarizes some SAR insights from related compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Alkyl chain + fluorine | Antitumor (IC50: 8.5 μM) |
| Compound B | Longer alkyl chain | Increased neuroactivity |
| Compound C | No fluorine | Reduced potency |
Toxicological Considerations
While exploring the biological activity, it is essential to consider the toxicological profile. Compounds similar to this compound have been reported to exhibit irritant properties and potential carcinogenic effects in animal models . Therefore, thorough toxicity assessments are necessary for any therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
